Scientific Field: Medicinal Chemistry, Microbiology
Summary: 7-Fluorobenzo[d]thiazole-2(3H)-thione exhibits moderate anti-biofilm formation against .
Methods: Docking studies reveal that this compound binds to the active site of the quorum sensing LasR system with better affinity than reference compounds.
Results: Inhibition of biofilm formation, potentially useful for combating bacterial infections.
Scientific Field: Polymer Chemistry, Materials Engineering
Summary: Explore its use in functional materials.
Methods: Incorporate it into polymer matrices (e.g., thiol-functionalized gelatin).
Results: Assess material properties (e.g., mechanical strength, biocompatibility).
7-Fluorobenzo[d]thiazole-2(3H)-thione is a heterocyclic compound characterized by the presence of a fluorine atom, a benzothiazole moiety, and a thione functional group. Its molecular formula is C7H4FNS2, with a molecular weight of 185.24 g/mol. The compound features a sulfur atom double-bonded to a carbon atom adjacent to the nitrogen in the thiazole ring, contributing to its unique chemical properties. The fluorine substitution at the 7-position enhances its reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and materials science .
These reactions expand the versatility of 7-fluorobenzo[d]thiazole-2(3H)-thione for synthetic applications in organic chemistry.
The synthesis of 7-fluorobenzo[d]thiazole-2(3H)-thione typically involves:
This method allows for efficient production of the compound while maintaining high yields.
7-Fluorobenzo[d]thiazole-2(3H)-thione has potential applications in several fields:
Research into the interactions of 7-fluorobenzo[d]thiazole-2(3H)-thione with biological systems is limited but promising. Studies on related benzothiazole compounds indicate that they can interact with various enzymes and receptors, potentially modulating biochemical pathways. Investigating these interactions further could elucidate its therapeutic potential and mechanisms .
Several compounds share structural similarities with 7-fluorobenzo[d]thiazole-2(3H)-thione:
Compound Name | Key Features | Unique Aspects |
---|---|---|
2-Mercaptobenzothiazole | Known as a vulcanization accelerator | Primarily used in rubber industry |
2-Amino-6-chlorobenzothiazole | Studied for anticancer properties | Contains an amino group enhancing reactivity |
4-Fluorobenzo[d]thiazole-2(3H)-thione | Similar structure but different substitution | Focused on different fluorine positioning |
2-Amino-5-fluorobenzothiazole | Precursor for various fluorinated derivatives | Features an amino group enhancing biological activity |
The uniqueness of 7-fluorobenzo[d]thiazole-2(3H)-thione lies in its specific substitution pattern and the presence of both fluorine and thione functionalities, which impart distinct chemical and biological properties compared to other benzothiazole derivatives .
The fluorine atom at the 7th position of the benzothiazole-thione scaffold exerts significant electronic and steric influences on nucleophilic aromatic substitution (NAS) reactions. Fluorine’s strong electron-withdrawing nature activates the aromatic ring toward electrophilic attacks while directing substitution to specific positions. In fluorinated systems, the thiocarbonyl sulfur atom serves as a nucleophilic site, facilitating intramolecular cyclization.
For instance, the synthesis of 7-fluorobenzo[d]thiazole-2(3H)-thione often begins with a fluorinated aniline derivative reacting with carbon disulfide under elevated temperatures. The reaction proceeds via a tetrahedral intermediate, where sulfur radicals generated from carbon disulfide abstract hydrogen atoms, enabling cyclization [4]. Computational studies reveal that the fluorine atom stabilizes the transition state by lowering the energy barrier for ring closure through resonance and inductive effects [5].
Table 1: Key Parameters in NAS Reactions for Fluorinated Benzothiazole-Thiones
Parameter | Value/Description | Source Reference |
---|---|---|
Activation Energy (ΔG‡) | 85 kJ/mol (DFT-calculated) | [5] |
Preferred Substitution Site | C-2 (ortho to fluorine) | [4] |
Radical Initiator | Sulfur (S₈) | [4] |
The thiocarbonyl group (-C=S) in 7-fluorobenzo[d]thiazole-2(3H)-thione plays a dual role as both an electrophile and a nucleophile. During cyclization, the sulfur atom participates in radical-mediated pathways, forming critical C–S bonds. For example, thiocarbanilide intermediates undergo homolytic cleavage in the presence of sulfur radicals, leading to benzothiazole-thione formation [4].
The thiocarbonyl’s electrophilicity enables nucleophilic attacks by amine groups, while its nucleophilic sulfur engages in disulfide exchanges. Kinetic studies demonstrate that the thiocarbonyl’s reactivity is pH-dependent, with optimal cyclization occurring in weakly acidic conditions (pH 4–6) [5]. This pH range minimizes thiolate anion formation, favoring neutral thiocarbonyl species that undergo efficient cyclization.
The tautomeric equilibrium between the thione (-C=S) and thiol (-SH) forms of 7-fluorobenzo[d]thiazole-2(3H)-thione is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) stabilize the thione tautomer through hydrogen-bonding interactions, whereas protic solvents (e.g., ethanol) shift the equilibrium toward the thiol form.
Table 2: Solvent-Dependent Tautomer Distribution
Solvent | Thione:Tautomer Ratio | Dielectric Constant (ε) |
---|---|---|
DMF | 9:1 | 36.7 |
Ethanol | 3:7 | 24.3 |
Dichloromethane | 7:3 | 8.9 |
The choice of solvent also impacts reaction rates. Non-polar solvents like toluene accelerate cyclization by reducing solvation effects on the transition state, as evidenced by a 40% increase in yield compared to polar solvents [5].
Density functional theory (DFT) calculations provide critical insights into the transition state geometries of 7-fluorobenzo[d]thiazole-2(3H)-thione synthesis. The cyclization step involves a six-membered transition state where the fluorine atom stabilizes partial negative charges through resonance.
Key findings include:
These models align with experimental kinetics, validating the radical-mediated cyclization mechanism.
The strategic incorporation of fluorine atoms into the benzothiazole framework of 7-Fluorobenzo[d]thiazole-2(3H)-thione represents a sophisticated approach to bioisosteric design that leverages the unique physicochemical properties of the carbon-fluorine bond [1] [2]. The position-specific effects of fluorine substitution have been extensively studied across various benzothiazole derivatives, revealing critical structure-activity relationships that inform rational drug design strategies.
Fluorine substitution at the 7-position of the benzothiazole ring system offers distinct advantages over alternative positioning strategies. Research by Aiello and colleagues demonstrated that 5-fluorobenzo[d]thiazol-2-yl derivatives exhibit remarkable biological activity, with compounds containing hydroxyl substituents at the 3 and 4 positions of the phenyl ring showing GI50 values of 0.57 and 0.4 micromolar respectively against MCF-7 cell lines [3]. These findings establish a clear precedent for the enhanced potency achievable through strategic fluorine positioning.
The bioisosteric replacement of hydrogen with fluorine at the 7-position confers several mechanistic advantages. The high electronegativity of fluorine (4.0 on the Pauling scale) creates a strong inductive effect that modulates the electronic distribution throughout the benzothiazole ring system [4]. This electronic perturbation enhances lipophilicity while simultaneously improving metabolic stability through protection against oxidative metabolism at adjacent positions [4]. The carbon-fluorine bond, being the strongest bond in organic chemistry due to the significant electronegativity difference, provides exceptional resistance to metabolic degradation [1].
Comparative studies of fluorinated versus non-fluorinated benzothiazole analogs reveal that fluorine substitution can increase binding affinity by 10 to 50-fold depending on the target protein and specific positioning [5]. The fluorine atom acts as a hydrogen bond acceptor while maintaining the spatial requirements of the original hydrogen atom, thereby preserving favorable protein-ligand interactions while introducing additional binding opportunities [1]. This dual functionality explains the superior performance of fluorinated analogs in biological systems.
The conformational implications of 7-fluorine substitution extend beyond simple electronic effects. Fluorine introduction can bias molecular conformations through the fluorine gauche effect, where the electronegative fluorine atom preferentially adopts gauche conformations relative to adjacent electronegative atoms [6]. This conformational bias can enhance receptor binding by pre-organizing the molecule in its bioactive conformation, thereby reducing the entropic penalty associated with target engagement [7].
Fluorine Position | Activity Enhancement | Metabolic Stability | Lipophilicity | Binding Mode |
---|---|---|---|---|
5-Position | 50-fold improvement | High | Enhanced | Multiple H-bonds |
6-Position | Moderate improvement | Moderate | Enhanced | Hydrophobic interactions |
7-Position | Target compound | Very High | Optimized | Mixed interactions |
4-Position | Variable | High | Enhanced | π-π stacking |
The thione functional group in 7-Fluorobenzo[d]thiazole-2(3H)-thione represents a critical pharmacophoric element that undergoes dynamic tautomeric equilibration with its corresponding thiol form. This tautomeric relationship fundamentally influences target binding affinity and selectivity profiles across diverse biological targets [8] [9]. The predominance of the thione tautomer in aqueous solutions, characterized by an equilibrium constant of 1.04×10^-3^, establishes the primary bioactive species for most protein interactions [8].
Molecular recognition studies demonstrate that the thione group functions as a versatile binding motif capable of engaging multiple interaction modes with target proteins. The sulfur atom in the thione configuration possesses two lone pairs that can participate in hydrogen bonding as an acceptor, while the polarizable sulfur center enables favorable interactions with both polar and nonpolar amino acid residues [10]. Research by Haroun and colleagues revealed that benzothiazole-thione derivatives exhibit binding energies ranging from -5.9 to -6.1 kcal/mol against DNA gyrase B, compared to -4.2 kcal/mol for corresponding amide controls [11].
The enhanced binding affinity of thione-containing compounds stems from the unique electronic properties of the carbon-sulfur double bond. The C=S bond distance of 1.71 Å in the thione configuration creates an optimal geometry for protein binding site complementarity [8]. The polarizable nature of sulfur allows for induced dipole interactions with aromatic residues, while the partial positive charge on the carbon atom enables electrostatic interactions with negatively charged amino acids [10].
Structure-activity relationship analyses of thione modifications reveal distinct patterns of target selectivity. Compounds containing 2,3-dichloro and 2,4-dichloro phenyl moieties linked to the thiazole ring demonstrate amplified antibacterial activity with minimum inhibitory concentration values ranging from 0.10 to 0.25 mg/ml [11]. The molecular docking studies indicate that the keto group at the 2-position of the thiazole ring forms critical hydrogen bonds with serine residues (Ser A:228), while chlorine atoms engage in carbon-hydrogen bonds with proline residues (Pro A:110) [11].
Comparative evaluation of thione versus thiourea modifications provides insights into optimal sulfur-containing pharmacophores for enhanced target binding. Thiourea derivatives containing pyridine or thiadiazine rings demonstrate superior anticancer activity, often surpassing traditional drugs such as Sorafenib in potency and selectivity [12]. The thiourea scaffold contains three reactive centers - the thionic group and two amino groups - capable of forming donor-acceptor bonds with metal cations and non-covalent bonds with various functional groups [12].
Thione Modification | Binding Energy (kcal/mol) | IC50 (μM) | Target Selectivity | Tautomeric Preference |
---|---|---|---|---|
Benzothiazole-2-thione | -6.1 | 0.10 | E. coli MurB | Thione (99.9%) |
Thiol tautomer | -5.6 | 4.6 | DNA Gyrase B | Thiol (0.1%) |
Thiourea hybrid | -5.5 | 16.23 | Multiple targets | Variable |
Substituted thione | -5.9 | 0.18 | Gram-positive bacteria | Thione (predominant) |
The intramolecular sulfur-lone pair interactions play a crucial role in conformational control and binding affinity modulation [10]. These interactions, often overlooked in drug design, significantly influence the accessible conformational space of sulfur-containing heterocycles. Quantum chemical calculations reveal that most biologically relevant thione-containing molecules display sulfur-lone pair close contacts in their lowest energy conformations, which must be preserved in the bound state for optimal activity [10].
The molecular hybridization approach combining benzothiazole scaffolds with sulfonamide pharmacophores represents an innovative strategy for developing multi-target therapeutic agents with enhanced efficacy profiles [13]. This design strategy leverages the complementary biological activities of both pharmacophoric units to create hybrid molecules capable of simultaneously modulating multiple disease pathways while potentially reducing adverse effects associated with single-target approaches [14] [15].
Benzothiazole-sulfonamide hybrid compounds demonstrate remarkable synergistic effects in anticancer applications. Research by Fu and colleagues revealed that novel 1,2,3-triazole-sulfonamide hybrids exhibit potent antiproliferative activity with IC50 values as low as 0.7 micromolar against MGC-803 gastric cancer cells [16]. The molecular hybridization strategy yielded compounds with three distinct components: the sulfonamide scaffold as an anticancer pharmacophore, various nitrogen-heterocycle units, and a 1,2,3-triazole bridge linking the bioactive groups [16]. This modular design enables systematic optimization of each component while maintaining the overall hybrid architecture.
The sulfonamide moiety contributes multiple mechanisms of action to the hybrid compounds. Beyond the traditional antibacterial activity, sulfonamide-containing hybrids demonstrate significant enzyme inhibitory effects against carbonic anhydrase, human immunodeficiency virus protease, cysteine protease, and cyclooxygenase-II [17]. The combination with benzothiazole scaffolds creates compounds capable of dual-mode inhibition, as demonstrated by compound B7, which simultaneously inhibits both AKT and ERK signaling pathways in A431 and A549 cancer cell lines [18].
Structural optimization studies reveal critical requirements for effective hybridization. Kalay and colleagues synthesized benzothiazole-based bis-sulfonamide and sulfonamide-amide hybrid compounds through systematic modification of 2-amino benzothiazole precursors [17]. The resulting compounds 7a-c and 8a-b demonstrated enhanced biological activity compared to individual pharmacophoric components, with selectivity indices exceeding 15-fold for the most active derivatives [17].
The triazole linker strategy has emerged as particularly effective for creating stable hybrid architectures. Click chemistry approaches enable efficient coupling of benzothiazole and sulfonamide fragments through copper-catalyzed azide-alkyne cycloaddition reactions [16]. This methodology provides access to diverse hybrid libraries while maintaining high synthetic yields and product purity. The triazole ring itself contributes to biological activity through its ability to form hydrogen bonds and participate in π-π stacking interactions with target proteins [19].
Carbonic anhydrase inhibition represents a significant therapeutic target for benzothiazole-sulfonamide hybrids. Research by the SLC-0111 development team demonstrated that benzothiazole-derived sulfonamides 8a-c, 10, 12, and 16a-b exhibit nanomolar potency against carbonic anhydrase isoforms [20]. The hybrid compounds maintain the zinc-binding capability of the sulfonamide group while the benzothiazole moiety provides additional binding interactions that enhance selectivity and reduce off-target effects [20].
Hybrid Architecture | IC50 (μM) | Target Protein | Selectivity Index | Mechanism |
---|---|---|---|---|
Benzothiazole-sulfonamide | 0.7 | MGC-803 cancer cells | >50 | Multi-pathway inhibition |
Bis-sulfonamide hybrid | 25.33 | A431 cells | 15.2 | Anti-inflammatory |
Triazole-linked hybrid | 1.4 | EC-109 cells | 28.4 | Dual kinase inhibition |
Carbonic anhydrase hybrid | 0.032 | CA-II enzyme | >100 | Zinc coordination |
The conformational flexibility of 7-Fluorobenzo[d]thiazole-2(3H)-thione, characterized by the presence of rotatable bonds and tautomeric equilibria, fundamentally influences its biological activity and target binding profiles [21] [22]. Conformational analysis reveals that strategic restriction of molecular flexibility can significantly enhance binding affinity by reducing the entropic penalty associated with target engagement while simultaneously improving selectivity through conformational pre-organization [23] [24].
The benzothiazole core structure possesses inherent conformational constraints due to the fused ring system, which limits rotational freedom around specific bonds while maintaining critical flexibility at the 2-position substituent [25]. Density functional theory calculations on related benzothiazole tautomers demonstrate that the thione form exhibits distinct conformational preferences compared to the thiol tautomer, with energy differences of 1.2 to 3.5 kcal/mol influencing the accessible conformational space [25].
Rotatable bond analysis using Lipinski's rule of five principles indicates that molecules with fewer than 10 rotatable bonds generally exhibit superior drug-like properties [21] [26]. The 7-Fluorobenzo[d]thiazole-2(3H)-thione structure contains a limited number of rotatable bonds, primarily associated with potential substituents at the nitrogen position and any exocyclic attachments. This conformational constraint contributes to the compound's favorable pharmacokinetic profile while maintaining sufficient flexibility for target binding [26].
Molecular dynamics simulations of benzothiazole derivatives reveal that conformational restriction through strategic bond constraints can improve binding affinity by 5 to 20-fold depending on the target protein [27] [28]. The relationship between conformational energy and binding affinity follows predictable patterns, where compounds with conformational energies below 3.0 kcal/mol typically demonstrate enhanced biological activity [22]. Constrained analogs with fewer rotatable bonds exhibit binding energies of -7.1 kcal/mol compared to -5.2 kcal/mol for more flexible counterparts [22].
The fluorine substitution at the 7-position contributes to conformational restriction through electronic effects rather than steric hindrance. The fluorine gauche effect creates preferential conformational states that align with optimal protein binding geometries [6] [29]. This electronic conformational control represents a sophisticated approach to molecular design that achieves restriction without introducing bulky constraining elements that might negatively impact binding affinity [7].
Atropisomerism represents an advanced strategy for conformational restriction in benzothiazole derivatives. Research on related heterocyclic systems demonstrates that restricted rotation about specific bonds can lead to significant improvements in pharmacological, physicochemical, and ADME properties [30] [24]. The introduction of restricted rotation axes between heteroaromatic systems generates atropisomeric pairs with substantially different biological activities, where the eutomer (more active atropisomer) shows reduced susceptibility to oxidative metabolism [24].
Computational conformational analysis using automated docking protocols reveals that ligands with restricted conformational freedom often adopt binding modes that are more energetically accessible [31]. This finding addresses a critical limitation in drug design where highly flexible molecules may be predicted to adopt low-energy bound conformations that are not actually achievable due to conformational constraints [32]. The solution lies in incorporating conformational restriction strategies that favor bioactive conformations while maintaining synthetic accessibility [23].
Conformational Parameter | Flexible Analog | Restricted Analog | Optimal Range | Impact on Activity |
---|---|---|---|---|
Rotatable Bonds | 5-8 | 2-4 | ≤5 | High flexibility reduces potency |
Conformational Energy (kcal/mol) | 2.3-3.5 | 0.8-1.5 | <2.0 | Lower energy improves binding |
Binding Affinity (kcal/mol) | -5.2 to -5.8 | -7.1 to -7.8 | >-7.0 | Constraint enhances affinity |
Entropy Penalty | High | Low | Minimized | Restriction reduces penalty |
Population of Bioactive Conformation | 15-25% | 65-85% | >60% | Higher population increases activity |